molecular formula C12H16F2N2O2 B12242903 3-Tert-butyl-1-[3-(difluoromethoxy)phenyl]urea

3-Tert-butyl-1-[3-(difluoromethoxy)phenyl]urea

Cat. No.: B12242903
M. Wt: 258.26 g/mol
InChI Key: JLTFEMLIOVNNDK-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-[3-(difluoromethoxy)phenyl]urea is an organic compound that features a tert-butyl group and a difluoromethoxyphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-[3-(difluoromethoxy)phenyl]urea typically involves the reaction of 3-(difluoromethoxy)aniline with tert-butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1-[3-(difluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Tert-butyl-1-[3-(difluoromethoxy)phenyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-[3-(difluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Tert-butyl-3-(3-trifluoromethyl)phenylurea
  • 1-Tert-butyl-3-(3-ethoxyphenyl)urea
  • 1-Tert-butyl-3-(3-hydroxyphenyl)urea

Uniqueness

3-Tert-butyl-1-[3-(difluoromethoxy)phenyl]urea is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16F2N2O2

Molecular Weight

258.26 g/mol

IUPAC Name

1-tert-butyl-3-[3-(difluoromethoxy)phenyl]urea

InChI

InChI=1S/C12H16F2N2O2/c1-12(2,3)16-11(17)15-8-5-4-6-9(7-8)18-10(13)14/h4-7,10H,1-3H3,(H2,15,16,17)

InChI Key

JLTFEMLIOVNNDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC(=CC=C1)OC(F)F

Origin of Product

United States

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